2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
CAS No.: 2640898-20-8
Cat. No.: VC11881051
Molecular Formula: C22H27N7O
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640898-20-8 |
|---|---|
| Molecular Formula | C22H27N7O |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C22H27N7O/c1-16-13-20(27-9-11-30-12-10-27)26-22(24-16)29-7-5-28(6-8-29)21-18(15-23)14-17-3-2-4-19(17)25-21/h13-14H,2-12H2,1H3 |
| Standard InChI Key | QZYZQYBRNIILOU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)N5CCOCC5 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)N5CCOCC5 |
Introduction
The compound 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile represents a complex heterocyclic structure with significant potential in medicinal chemistry. Its intricate framework combines pyrimidine, piperazine, and cyclopenta[b]pyridine moieties, making it a candidate for biological and pharmacological exploration.
This article provides a detailed examination of the compound's structure, synthesis, characterization, and potential applications in biological research.
Structural Features
The compound's structure can be broken down into the following components:
-
Pyrimidine Core: Substituted with a methyl group at position 4 and a morpholine ring at position 6.
-
Piperazine Linker: Connecting the pyrimidine to the cyclopenta[b]pyridine scaffold.
-
Cyclopenta[b]pyridine Base: Functionalized with a carbonitrile (-CN) group at position 3.
These structural elements contribute to its chemical stability and interactions with biological targets.
Synthesis
The synthesis of this compound likely involves multi-step reactions that include:
-
Formation of the Pyrimidine Ring:
-
Starting from precursors like 2,4-diaminopyrimidine derivatives.
-
Functionalization with morpholine and methyl groups using selective substitution reactions.
-
-
Piperazine Coupling:
-
Reaction of the pyrimidine derivative with piperazine under controlled conditions.
-
-
Cyclopenta[b]pyridine Assembly:
-
Cyclization reactions to form the fused bicyclic system.
-
Introduction of the nitrile group via cyanation reactions.
-
These steps require precise reaction conditions to ensure regioselectivity and high yields.
Characterization
The characterization of this compound involves modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
-
Proton (H) and Carbon (C) NMR confirm structural details.
-
-
Mass Spectrometry (MS):
-
Provides molecular weight and fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
Identifies functional groups like nitriles through characteristic absorption bands.
-
-
X-ray Crystallography:
-
Determines the three-dimensional molecular geometry.
-
Potential Applications
The compound's structural features suggest its utility in several domains:
-
Pharmacological Research:
-
The presence of heterocycles like pyrimidine and piperazine often correlates with bioactivity against enzymes or receptors.
-
Potential as an inhibitor for kinases or other signaling proteins due to its nitrogen-rich framework.
-
-
Anticancer Activity:
-
The carbonitrile group is known for its role in cytotoxic agents targeting cancer cells.
-
-
Antiviral Properties:
-
Piperazine derivatives have been explored for antiviral activity, suggesting this compound could disrupt viral replication mechanisms.
-
Comparative Analysis
To contextualize its relevance, Table 1 compares this compound with structurally similar molecules:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume